

Application Notes and Protocols for In Vivo Use of Relenopride Hydrochloride

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Compound of Interest

Compound Name: Relenopride

Cat. No.: B10773196

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Introduction

Relenopride hydrochloride, also known as YKP10811, is a selective 5-HT₄ receptor agonist investigated for its prokinetic effects on the gastrointestinal (GI) tract. It has shown potential in preclinical and clinical studies for the treatment of conditions such as gastroparesis and functional constipation.^{[1][2][3]} These application notes provide detailed protocols for the preparation of **Relenopride** hydrochloride for in vivo research, ensuring safe and effective administration in animal models.

Physicochemical Properties and Storage

A thorough understanding of the physicochemical properties of **Relenopride** hydrochloride is crucial for its proper handling and formulation.

Table 1: Physicochemical Properties of **Relenopride** Hydrochloride

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₁ Cl ₂ FN ₄ O ₄	PubChem
Molecular Weight	529.43 g/mol	PubChem
Appearance	White to off-white solid	Vendor Data
Solubility	DMSO: ≥ 100 mg/mL Water: ≥ 30 mg/mL	Vendor Data
Storage (Solid)	-20°C for long-term storage	Vendor Data
Storage (Stock Solution)	-80°C in an appropriate solvent	Vendor Data

Note: It is recommended to protect the compound from light and moisture.

Recommended Vehicle Solutions for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of **Relenopride** hydrochloride upon administration. As **Relenopride** hydrochloride is sparingly soluble in water, a co-solvent system is often necessary for achieving the desired concentration for oral dosing in preclinical models.

Table 2: Recommended Vehicle Formulations for Oral Administration in Rodents

Vehicle Composition	Notes
10% DMSO, 40% PEG300, 50% Saline	A commonly used vehicle for compounds with low water solubility. DMSO aids in initial dissolution, while PEG300 and saline improve tolerability and administration volume.
0.5% (w/v) Methylcellulose in Water	A suspension can be prepared for oral gavage. This is a suitable alternative if a solution is not achievable or desired.
20% (w/v) Hydroxypropyl-β-cyclodextrin in Water	Cyclodextrins can be used to enhance the aqueous solubility of compounds.

Note: The final vehicle composition should be optimized based on the required dose concentration and the specific animal model.

Experimental Protocols

Preparation of Relenopride Hydrochloride Stock Solution (10 mg/mL)

Materials:

- **Relenopride** hydrochloride powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

Protocol:

- Weigh the required amount of **Relenopride** hydrochloride powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
- Vortex the tube vigorously until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -80°C.

Preparation of Dosing Solution for Oral Gavage in Rodents (1 mg/mL)

Materials:

- **Relenopride** hydrochloride stock solution (10 mg/mL in DMSO)
- Polyethylene glycol 300 (PEG300)
- Sterile saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Calibrated pipettes

Protocol:

- In a sterile conical tube, add 1 part of the 10 mg/mL **Relenopride** hydrochloride stock solution in DMSO.
- Add 4 parts of PEG300 to the tube.
- Vortex the mixture thoroughly until a homogenous solution is formed.
- Add 5 parts of sterile saline to the mixture.
- Vortex again to ensure complete mixing. The final concentration will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
- Prepare the dosing solution fresh on the day of the experiment.

Dosing and Administration

The appropriate dose of **Relenopride** hydrochloride will vary depending on the animal model and the research question. The following table summarizes doses used in published studies.

Table 3: Reported In Vivo Doses of **Relenopride** Hydrochloride (YKP10811)

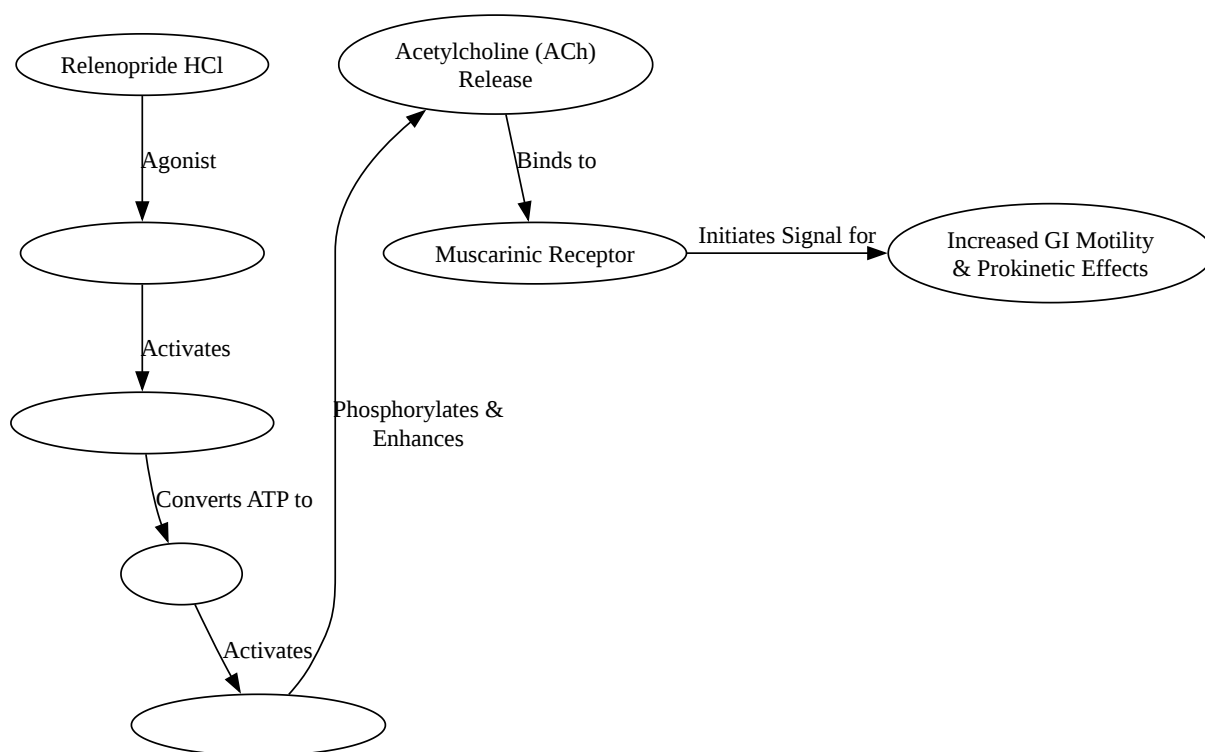
Animal Model	Route of Administration	Effective Dose Range	Study Context	Source
Dog	Oral	0.1 - 30 mg/kg	Gastric motility	[2]
Human	Oral	10 - 30 mg/day	Functional constipation	[1]

Note: A study in dogs reported no adverse events at a dose 300 times the lowest effective dose, suggesting a wide therapeutic window.

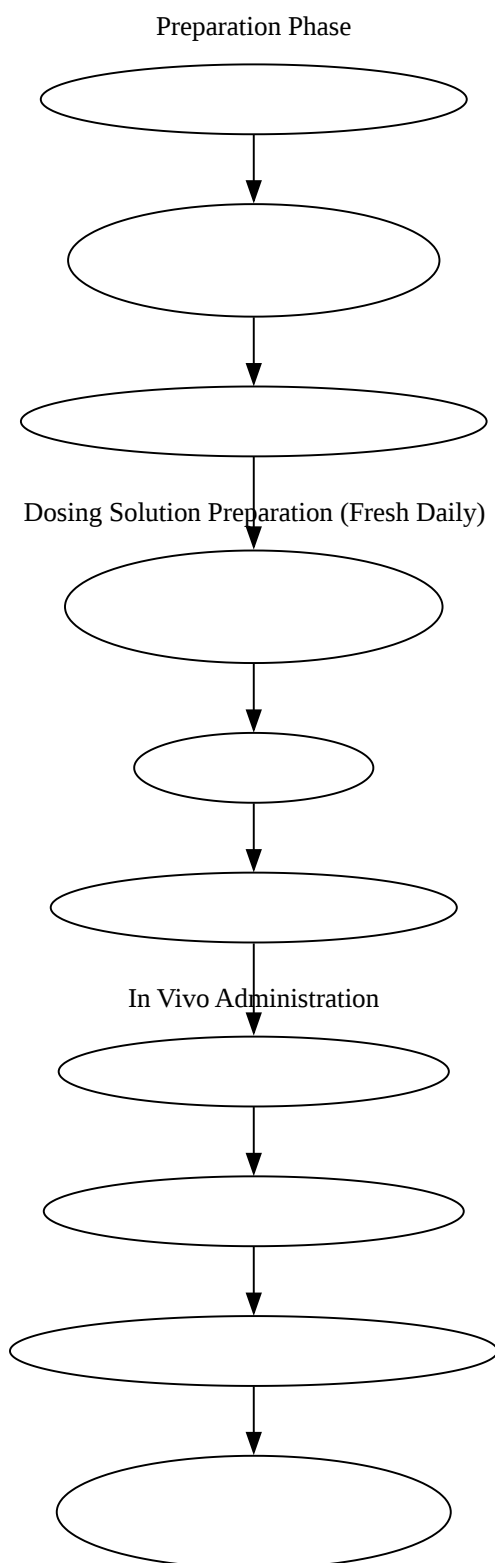
Safety and Toxicology

Preclinical safety pharmacology studies are essential to evaluate the potential adverse effects of a drug candidate on major physiological systems. While specific public toxicology data for **Relenopride** hydrochloride in rodents is limited, the ICH S7A guidelines recommend a core battery of tests assessing the central nervous, cardiovascular, and respiratory systems. In a study with dogs, no adverse events were noted at a dose 300 times the lowest effective dose, indicating a good safety profile in that species.

Signaling Pathway and Experimental Workflow



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